molecular formula C10H15N3O2 B061575 Isopropyl 3-amino-4-hydrazinobenzoate CAS No. 177960-52-0

Isopropyl 3-amino-4-hydrazinobenzoate

Cat. No. B061575
M. Wt: 209.24 g/mol
InChI Key: RTOFQFBBNUXKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-amino-4-hydrazinobenzoate, also known as IHAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Isopropyl 3-amino-4-hydrazinobenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Isopropyl 3-amino-4-hydrazinobenzoate has been shown to bind to the active site of enzymes and disrupt their function, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

Isopropyl 3-amino-4-hydrazinobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Isopropyl 3-amino-4-hydrazinobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Isopropyl 3-amino-4-hydrazinobenzoate has also been shown to inhibit the activity of enzymes such as peroxidase and catalase, which are involved in oxidative stress and inflammation. In vivo studies have demonstrated that Isopropyl 3-amino-4-hydrazinobenzoate has anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Isopropyl 3-amino-4-hydrazinobenzoate has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yield. Isopropyl 3-amino-4-hydrazinobenzoate is also stable and can be stored for long periods without degradation. However, Isopropyl 3-amino-4-hydrazinobenzoate has some limitations for use in lab experiments. It is highly reactive and can react with other compounds, leading to false results. Isopropyl 3-amino-4-hydrazinobenzoate is also toxic and requires careful handling and disposal.

Future Directions

There are several future directions for research on Isopropyl 3-amino-4-hydrazinobenzoate. One area of research is the development of Isopropyl 3-amino-4-hydrazinobenzoate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the development of Isopropyl 3-amino-4-hydrazinobenzoate-based sensors for the detection of biomolecules and environmental pollutants. Further studies are also needed to fully understand the mechanism of action of Isopropyl 3-amino-4-hydrazinobenzoate and its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, Isopropyl 3-amino-4-hydrazinobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Isopropyl 3-amino-4-hydrazinobenzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Isopropyl 3-amino-4-hydrazinobenzoate, including the development of Isopropyl 3-amino-4-hydrazinobenzoate-based drugs and sensors, and further studies to fully understand its mechanism of action.

Synthesis Methods

Isopropyl 3-amino-4-hydrazinobenzoate can be synthesized through a simple and efficient method using isonicotinic acid hydrazide and isopropyl 3-nitro-4-benzoate as starting materials. The reaction involves the reduction of the nitro group in the presence of a reducing agent such as sodium dithionite or zinc dust. The resulting product is then treated with hydrochloric acid to obtain Isopropyl 3-amino-4-hydrazinobenzoate in high yield. The synthesis method is cost-effective and can be easily scaled up for large-scale production.

Scientific Research Applications

Isopropyl 3-amino-4-hydrazinobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Isopropyl 3-amino-4-hydrazinobenzoate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Isopropyl 3-amino-4-hydrazinobenzoate has been used as a probe to study the activity of enzymes such as peroxidase and catalase. In materials science, Isopropyl 3-amino-4-hydrazinobenzoate has been explored for its potential applications in the development of sensors and other electronic devices.

properties

CAS RN

177960-52-0

Product Name

Isopropyl 3-amino-4-hydrazinobenzoate

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 3-amino-4-hydrazinylbenzoate

InChI

InChI=1S/C10H15N3O2/c1-6(2)15-10(14)7-3-4-9(13-12)8(11)5-7/h3-6,13H,11-12H2,1-2H3

InChI Key

RTOFQFBBNUXKLE-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)NN)N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)NN)N

synonyms

Benzoic acid, 3-amino-4-hydrazino-, 1-methylethyl ester (9CI)

Origin of Product

United States

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